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Compound of Interest

Compound Name: Boc-N-Me-Tyr-OH

Cat. No.: B019121

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-((tert-
butoxycarbonyl)(methyl)amino)-3-(4-hydroxyphenyl)propanoic acid (Boc-N-Me-Tyr-OH)

Abstract

This technical guide provides a comprehensive framework for the synthesis and analytical
characterization of N-a-tert-Butyloxycarbonyl-N-a-methyl-L-tyrosine (Boc-N-Me-Tyr-OH). This
N-methylated amino acid derivative is a valuable building block in peptide synthesis, utilized to
introduce conformational constraints and enhance proteolytic stability in peptide-based
therapeutics.[1][2] The narrative emphasizes the causal relationships behind methodological
choices, offering field-proven protocols for synthesis and a multi-technique approach for
structural verification and purity assessment. This document is intended for researchers,
chemists, and drug development professionals engaged in peptide chemistry and medicinal
chemistry.

Introduction and Scientific Rationale

N-methylation of the peptide backbone is a critical modification strategy in medicinal chemistry.
It involves replacing the amide proton with a methyl group, which can significantly alter the
biological and pharmacological properties of a peptide. Specifically, N-methylation can:

e Enhance Proteolytic Stability: By sterically shielding the amide bond from enzymatic
cleavage.
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e Modulate Conformation: By restricting the rotation around the C-N bond, influencing the
peptide's secondary structure and receptor binding affinity.

» Improve Membrane Permeability: By eliminating a hydrogen bond donor, which can increase
the lipophilicity of the peptide.

Boc-N-Me-Tyr-OH (CAS 82038-34-4) is the properly protected building block for incorporating
an N-methylated tyrosine residue into a peptide sequence using Boc-based solid-phase
peptide synthesis (SPPS).[3][4] It is essential to distinguish this compound from its isomer, Boc-
Tyr(Me)-OH (CAS 53267-93-9), where the methylation occurs on the side-chain phenol.[5] This
guide focuses exclusively on the synthesis and characterization of the N-methylated variant.

Compound Data Summary

Parameter Value Reference

(2S)-3-(4-hydroxyphenyl)-2-

methyl-[(2-methylpropan-2-
IUPAC Name [ YH( y_p P I3
yl)oxycarbonyllJamino]propanoi

c acid
Molecular Formula C15H21:NOs [3]
Molecular Weight 295.33 g/mol [3]
Monoisotopic Mass 295.141973 Da [3]
Appearance White to off-white powder N/A
Purity Standard =>98% (HPLC) [6]

Synthesis of Boc-N-Me-Tyr-OH

The synthesis is a two-step process. First, the a-amino group of L-tyrosine is protected with a
tert-butyloxycarbonyl (Boc) group. Second, the nitrogen of the resulting Boc-protected
carbamate is selectively methylated.

Synthetic Pathway Overview
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The logical flow of the synthesis is designed to first protect the highly reactive amino group
before introducing the methyl group to the nitrogen. Attempting to methylate unprotected
tyrosine would lead to a complex mixture of N-methylated, O-methylated, and poly-methylated

(Boc):20, Base
Dioxane/H20

(Boc-L-Tyr-O H)

1. NaH (2.2 equiv)
2. CHsl (1.5 equiv)
Anhydrous THF

(Boc-N-Me-Tyr-OH)

Click to download full resolution via product page

products.

Caption: Two-step synthesis of Boc-N-Me-Tyr-OH from L-Tyrosine.

Experimental Protocols

This initial step protects the primary amine, rendering the N-H proton of the resulting carbamate
sufficiently acidic for deprotonation in the subsequent methylation step.

» Principle: The amino group of L-tyrosine nucleophilically attacks the carbonyl carbon of di-
tert-butyl dicarbonate ((Boc)20). The reaction is conducted in a basic agueous/organic
mixture to deprotonate the ammonium group of the zwitterionic amino acid, enhancing its
nucleophilicity, and to neutralize the acid byproduct.[7]

o Materials:

o L-Tyrosine (1.0 equiv)
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o Potassium Carbonate (K2CO3) (3.0 equiv)

o Di-tert-butyl dicarbonate ((Boc)20) (1.0 equiv)

o 1,4-Dioxane

o Deionized Water

o Ethyl Acetate

o Potassium Hydrogen Sulfate (KHSOa4), saturated solution

o Magnesium Sulfate (MgSOa), anhydrous

e Procedure:

o In a round-bottom flask, dissolve K2COs (3.0 equiv) in a 1:1 mixture of deionized water
and 1,4-dioxane.

o Cool the solution to 0 °C using an ice bath.
o Add L-tyrosine (1.0 equiv), followed by a solution of (Boc)20 (1.0 equiv) in 1,4-dioxane.

o Remove the ice bath and stir the reaction mixture vigorously at room temperature
overnight. Monitor progress by Thin-Layer Chromatography (TLC).

o Upon completion, add deionized water to dissolve any remaining solids.

o Carefully acidify the aqueous solution to pH 3-4 with a saturated KHSOa4 solution. The
product will precipitate or form an oil.

o Extract the product into ethyl acetate (3x volumes).

o Combine the organic layers, dry over anhydrous MgSOa, filter, and remove the solvent
under reduced pressure to yield Boc-L-Tyr-OH, typically as a viscous oil or white solid
which can be used in the next step without further purification.[7]

This is the critical step for installing the N-methyl group. The choice of a strong, non-
nucleophilic base is paramount for success.
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e Principle: Sodium hydride (NaH), a strong base, is used to perform a double deprotonation
on Boc-L-Tyr-OH, forming a dianion. The first equivalent deprotonates the carboxylic acid to
form a sodium carboxylate, while the second deprotonates the carbamate N-H. In an aprotic
solvent like tetrahydrofuran (THF), the sodium carboxylate is poorly nucleophilic, allowing the
subsequent addition of iodomethane (CHsl) to selectively alkylate the more nucleophilic
nitrogen anion.[38][9]

o Materials:
o Boc-L-Tyr-OH (1.0 equiv)
o Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
o lodomethane (CHsl) (1.5 equiv)
o Tetrahydrofuran (THF), anhydrous
o Ethyl Acetate
o 1 M Hydrochloric Acid (HCI)
o Saturated Sodium Chloride solution (brine)
o Sodium Sulfate (Na2S0a4), anhydrous

e Procedure:

[¢]

Caution: Perform this reaction under an inert atmosphere (e.g., Argon or Nitrogen) as NaH
is highly reactive with moisture and air.

o Add Boc-L-Tyr-OH (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped
with a magnetic stir bar and flush with inert gas.

o Add anhydrous THF via syringe and stir to dissolve the starting material. Cool the solution
to 0 °C in an ice bath.

o Carefully and portion-wise, add the NaH dispersion (2.2 equiv). Vigorous hydrogen gas
evolution will be observed. Allow the mixture to stir for 1 hour at 0 °C after the addition is
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complete.

o Add iodomethane (1.5 equiv) dropwise via syringe.

o Remove the ice bath and allow the reaction to warm to room temperature, stirring
overnight. Monitor by TLC until the starting material is consumed.

o Cool the reaction back to 0 °C and cautiously quench by the dropwise addition of water
until gas evolution ceases.

o Acidify the mixture to pH 2-3 with 1 M HCI.
o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

o Combine the organic layers, wash with water and then brine, dry over anhydrous NazSOza,
filter, and concentrate under reduced pressure.

o The crude product should be purified by silica gel column chromatography to yield pure
Boc-N-Me-Tyr-OH.

Characterization of Boc-N-Me-Tyr-OH

A combination of analytical techniques is required for unambiguous confirmation of the
product's identity and purity.

Characterization Workflow
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Caption: Multi-technique workflow for analytical characterization.

Analytical Protocols and Expected Results
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Technique Objective

Expected Outcome

Structural verification and
1H NMR

confirmation of N-methylation.

Disappearance of the
carbamate N-H proton signal.
Appearance of a new singlet
for the N-CHs group (~2.7-2.9
ppm). Characteristic signals for
Boc group (~1.4 ppm),
aromatic protons (~6.7 and 7.1
ppm), and backbone protons
(a-H and B-CHz).

13C NMR Confirm carbon skeleton and
functional groups.

Appearance of a new
resonance for the N-CHs
carbon (~30-35 ppm).
Resonances for carbonyls
(acid and Boc), Boc quaternary
carbon, aromatic carbons, and

backbone carbons.

Mass Spec (ESI-MS) Confirm molecular weight.

A molecular ion peak
corresponding to the
calculated mass. Expected
[M+H]* = 296.15 or [M-H]~ =
294.14.[3]

RP-HPLC Assess purity.

A single major peak indicating
high purity (e.g., >98%).

o Objective: To confirm the covalent structure of the molecule.

e Procedure:

o Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g.,

CDCls, CDsOD, or DMSO-ds).

o Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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o Process the data and assign the peaks. The key diagnostic signals for successful N-
methylation are the appearance of the N-methyl singlet in the *H spectrum and the
disappearance of the N-H coupling.

o Objective: To confirm the molecular weight of the final product.

o Method: Electrospray ionization (ESI) is well-suited for this polar molecule.

e Procedure:

[¢]

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or
acetonitrile/water).

Infuse the solution into the ESI source.

[¢]

[e]

Acquire the mass spectrum in both positive and negative ion modes.

[e]

Compare the observed m/z value of the molecular ion with the theoretical value.[3]

o Objective: To determine the purity of the synthesized compound.

e Procedure:

o Column: C18 column (e.g., 4.6 x 250 mm, 5 pm).

o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

o Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

o Gradient: A linear gradient, for example, from 10% to 90% Mobile Phase B over 20-30
minutes.

o Flow Rate: 1.0 mL/min.

o Detection: UV at 220 nm and 280 nm.

o Dissolve a small amount of the sample in the mobile phase, inject, and integrate the peak
areas to calculate purity.
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Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of
Boc-N-Me-Tyr-OH. The successful execution of the N-methylation protocol hinges on
maintaining anhydrous conditions and understanding the underlying mechanism of selective
alkylation.[8] Rigorous characterization using the orthogonal techniques of NMR, MS, and
HPLC is essential to validate the structure and ensure the high purity required for its application
in peptide synthesis. The availability of this well-characterized building block enables
researchers to systematically explore the effects of N-methylation on peptide structure and
function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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